

# In-Depth Technical Guide to the Spectroscopic Data of Trifostigmanoside I

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## Compound of Interest

Compound Name: *7Z-Trifostigmanoside I*

Cat. No.: B15594372

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## Introduction

Trifostigmanoside I is a megastigmane glycoside that has been isolated from several plant species, notably from sweet potato (*Ipomoea batatas*)[1]. As a natural product, its complete spectroscopic characterization is crucial for its identification, purity assessment, and further investigation into its biological activities. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for Trifostigmanoside I, along with detailed experimental protocols to aid in its analysis.

## Spectroscopic Data

The structural elucidation of Trifostigmanoside I was achieved through extensive spectroscopic analysis. The data presented below, including  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS), were obtained in methanol-d4 ( $\text{CD}_3\text{OD}$ ).

### $^1\text{H}$ and $^{13}\text{C}$ NMR Spectroscopic Data

The one-dimensional NMR spectra provide the foundational information for the carbon-hydrogen framework of the molecule. The assignments are detailed in the table below.

Position	$^{13}\text{C}$ Chemical Shift ( $\delta_{\text{C}}$ ) in ppm	$^1\text{H}$ Chemical Shift ( $\delta_{\text{H}}$ ) in ppm (Multiplicity, J in Hz)
Aglycone		
1	41.02	
2	50.7	2.51 (1H, d, J = 16.5, H-2a), 2.16 (1H, d, J = 16.5, H-2b)
3	199.7	
4	125.7	5.85 (1H, s)
5	165.8	
6	77.7	
7	130.31	5.87 (1H, d, J = 15.6)
8	133.3	5.86 (1H, d, J = 15.6)
9	75.4	4.44 (1H, m)
10	19.70	1.29 (3H, d, J = 6.4)
11	22.02	1.03 (3H, s)
12	23.32	1.04 (3H, s)
13	18.13	1.92 (3H, s)
Glucopyranosyl Moiety		
1'	101.3	4.04 (1H, d, J = 7.7)
2'	77.2	
3'	75.4	
4'	64.7	
5'	73.4	
6'	61.3	
Apiofuranosyl Moiety		

1"	109.3	5.37 (1H, d, J = 1.4)
2"	76.5	
3"	79.2	
4"	59.6	
5"	70.2	

Table 1:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data of Trifostigmanoside I in  $\text{CD}_3\text{OD}$ .[\[1\]](#)

## 2D NMR Spectroscopic Data (COSY, HSQC, HMBC)

While the explicit 2D NMR correlation tables for Trifostigmanoside I are not detailed in the primary literature, the structural assignments were confirmed through Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) experiments. These analyses establish the connectivity within the aglycone and the sugar moieties, as well as the linkage between them.

A representative workflow for the structural elucidation using 2D NMR is depicted in the diagram below.

## Mass Spectrometry Data

High-Resolution Fast Atom Bombardment Mass Spectrometry (HR-FAB-MS) was used to determine the molecular formula of Trifostigmanoside I.

Ion	m/z (experimental)	Molecular Formula
$[\text{M}+\text{Na}]^+$	541.2261	$\text{C}_{24}\text{H}_{38}\text{NaO}_{12}$
$[\text{M}-\text{H}-\text{Api}]^+$	387	
$[\text{M}-\text{H}-\text{Api}-\text{glc}]^+$	225	

Table 2: HR-FAB-MS Data for Trifostigmanoside I.[\[1\]](#)

## Experimental Protocols

## Isolation of Trifostigmanoside I

Trifostigmanoside I was isolated from the tubers of sweet potato (*Ipomoea batatas*). The general procedure is as follows:

- Dried and powdered sweet potato tubers were extracted with 100% methanol.
- The extract was partitioned between ether and water.
- The aqueous extract was subjected to column chromatography on a Dione column to separate the sugar and non-sugar fractions.
- The active non-sugar fraction was further purified using a Sephadex LH-20 open column with a methanol gradient to yield Trifostigmanoside I[1].

## NMR Spectroscopy

NMR spectra were recorded on a 600 MHz spectrometer using methanol-d4 ( $\text{CD}_3\text{OD}$ ) as the solvent.

- $^1\text{H}$  NMR: Standard pulse sequences were used for the acquisition of the proton spectrum.
- $^{13}\text{C}$  NMR: Proton-decoupled spectra were acquired to determine the chemical shifts of the carbon atoms.
- 2D NMR (COSY, HSQC, HMBC): Standard pulse programs were utilized to establish correlations. For HMBC, a long-range coupling constant of 8 Hz is typically optimal for detecting 2- and 3-bond correlations in glycosides.

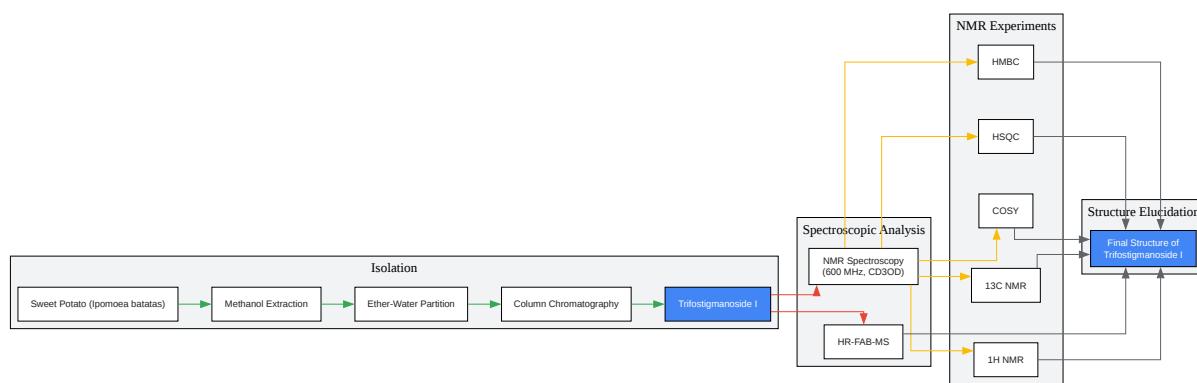
## Mass Spectrometry

HR-FAB-MS was performed in the positive ion mode. The matrix used for the analysis is crucial for obtaining good quality spectra of glycosides, with glycerol or thioglycerol being common choices.

## Visualizations

### Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural elucidation of Trifostigmanoside I.



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Caption: Workflow for the isolation and structural elucidation of Trifostigmanoside I.

This guide provides the essential spectroscopic data and a general overview of the experimental procedures for the analysis of Trifostigmanoside I. For researchers aiming to replicate these findings or analyze related compounds, it is recommended to consult the primary literature for more specific instrumental parameters.

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## References

- 1. [mdpi.com](https://www.mdpi.com) [mdpi.com]
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